molecular formula C12H10N2O B1602614 N,N-bis(2,4,6-trideuteriophenyl)nitrous amide CAS No. 93951-95-2

N,N-bis(2,4,6-trideuteriophenyl)nitrous amide

Cat. No. B1602614
CAS RN: 93951-95-2
M. Wt: 204.26 g/mol
InChI Key: UBUCNCOMADRQHX-MWJWXFQUSA-N
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Description

“N,N-bis(2,4,6-trideuteriophenyl)nitrous amide” is a chemical compound with the molecular formula C12H4D6N2O . The molecular weight is 204.26 g/mol .


Physical And Chemical Properties Analysis

Some physical properties of the compound can be inferred from its structure. For example, the presence of aromatic rings suggests that it might be relatively stable and possibly soluble in organic solvents. The compound has a melting point of 65-66ºC .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research on novel fluorinated polyamides based on noncoplanar sulfoxide-containing aromatic bis(ether amine) showcases advanced methodologies for synthesizing organic compounds with unique electronic and structural properties. These compounds exhibit outstanding solubility in various solvents and can form flexible, tough films, suggesting applications in materials science and engineering (Shockravi et al., 2009).

Novel Catalysis Mechanisms

Studies on nickel oxidation states in N4S2 coordination geometry versus donor strength of tridentate N2S donor ligands provide insights into catalytic processes and the stabilization of various oxidation states. Such research could inform the development of catalysts for reactions involving complex nitrogen-containing compounds (Chatterjee et al., 2012).

Advanced Polymerization Techniques

Investigations into triphenylphosphine-catalyzed amide bond formation demonstrate innovative approaches to polymerization that could be relevant for synthesizing amide-linked compounds. This method employs triphenylphosphine oxide reduction in situ, which might offer a pathway to creating polymers or small molecules with specific functionalities (Lenstra et al., 2014).

Material Properties and Applications

Research on fluorinated ortho-linked polyamides derived from non-coplanar 1,1′-thiobis(2-naphthol) discusses the synthesis and characterization of materials with high thermal stability and unique electronic properties. Such materials could find applications in electronics, coatings, and other areas where durable, high-performance materials are needed (Shockravi et al., 2011).

Complexation and Extraction Behaviors

The study of the extraction and complexation behaviors of trivalent f-block elements by a tetradentate N,O-hybrid phenanthroline derived phosphine oxide ligand illuminates the potential of specific ligands in separating and purifying metals. This research is particularly relevant to the treatment of nuclear waste and the recovery of valuable metals from mixed sources (Xu et al., 2021).

properties

IUPAC Name

N,N-bis(2,4,6-trideuteriophenyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUCNCOMADRQHX-MWJWXFQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])N(C2=C(C=C(C=C2[2H])[2H])[2H])N=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584382
Record name N,N-Bis[(2,4,6-~2~H_3_)phenyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(2,4,6-trideuteriophenyl)nitrous amide

CAS RN

93951-95-2
Record name Benzen-2,4,6-d3-amine, N-nitroso-N-(phenyl-2,4,6-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93951-95-2
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Record name N,N-Bis[(2,4,6-~2~H_3_)phenyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-95-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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